molecular formula C20H18N4O2S B6431792 1,7-dibenzyl-3-methyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 330990-54-0

1,7-dibenzyl-3-methyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6431792
M. Wt: 378.4 g/mol
InChI Key: GGTRHPSXZFHLGG-UHFFFAOYSA-N
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Description

Compounds like “1,7-dibenzyl-3-methyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” belong to a class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, a bicyclic aromatic compound made up of two six-membered rings .


Synthesis Analysis

The synthesis of such compounds typically involves complex organic reactions, often requiring multiple steps and specific reagents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound like this would be based on its IUPAC name. The “1,7-dibenzyl-3-methyl-8-sulfanyl” part of the name suggests that there are benzyl groups attached to the 1 and 7 positions of the purine ring, a methyl group at the 3 position, and a sulfanyl group at the 8 position .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Without specific information, it’s difficult to provide details on the safety and hazards .

Future Directions

The future directions for research on a compound like this would depend on its potential applications. This could include medicinal chemistry if the compound shows biological activity, or materials science if the compound has unique physical properties .

properties

IUPAC Name

1,7-dibenzyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-22-17-16(23(19(27)21-17)12-14-8-4-2-5-9-14)18(25)24(20(22)26)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTRHPSXZFHLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=S)N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dibenzyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione

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